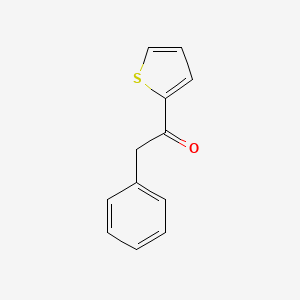

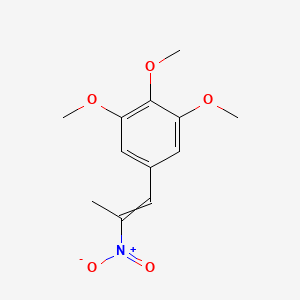

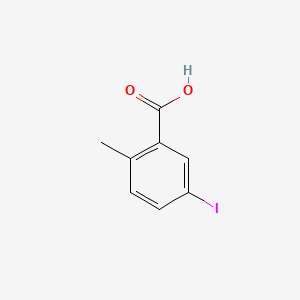

![molecular formula C15H13FO4 B1298511 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 113457-32-2](/img/structure/B1298511.png)

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid

Descripción general

Descripción

The compound 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid is a chemical entity that appears to be related to the field of organic chemistry, particularly involving benzyl esters and their derivatives. While the provided papers do not directly discuss this compound, they offer insights into similar chemical structures and reactions that can be used to infer properties and synthetic methods that may be applicable to 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid.

Synthesis Analysis

The synthesis of related compounds involves the use of benzyl alcohol derivatives as protecting groups for carboxylic acids. For instance, 4-methoxy-α-methylbenzyl alcohol has been used as a new protecting group, and its esters can be hydrolyzed using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) . This suggests that a similar approach could potentially be used for the synthesis of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid, where a 4-fluorobenzyl alcohol derivative could serve as the protecting group for the carboxylic acid function.

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid has been determined using spectroscopic methods and X-ray crystallography . These techniques provide detailed information about the composition and arrangement of atoms within a molecule. The presence of fluorine, methoxy, and benzyl groups is known to influence the molecular geometry and intermolecular interactions, which can be analyzed through these methods.

Chemical Reactions Analysis

The chemical reactivity of benzyl esters and their derivatives is influenced by the presence of substituents on the benzene ring. For example, the introduction of a methoxy group can affect the electron density and thus the reactivity of the compound . Additionally, the presence of a fluorine atom can alter the chemical behavior due to its electronegativity and ability to participate in hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl ester derivatives are determined by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal packing and, consequently, the melting point, solubility, and stability of the compound . The presence of a fluorine atom can enhance the acidity of adjacent hydrogen atoms, affecting the compound's reactivity and interactions with other molecules .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has been conducted on the synthesis and characterization of various compounds that share structural similarities with "4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid", highlighting methodologies that could be applicable for its synthesis and analysis. For example, studies on the synthesis of benzyl and phenethyl alcohols with fluoro and trifluoromethyl substitutions offer insights into the chemical strategies that might be used for synthesizing and manipulating compounds like "4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid" for specific scientific applications (Marzi, Spitaleri, Mongin, & Schlosser, 2002).

Biological Activities and Potential Therapeutic Uses

Several studies have explored the biological activities of compounds structurally related to "4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid", indicating potential therapeutic applications. Research on the synthesis and anticancer activity of new oxazolone scaffolds, including derivatives of methoxybenzoic acid, suggests that these compounds could have significant biological activities and potential uses in cancer therapy (Biointerface Research in Applied Chemistry, 2020).

Material Science and Catalysis

Compounds with structural features similar to "4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid" have also been studied for their applications in material science, including the encapsulation of flavor molecules into nanoparticles for controlled release. This research demonstrates the utility of methoxybenzoic acid derivatives in creating nanomaterials with potential applications in food science and technology (Journal of nanoscience and nanotechnology, 2008).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target disease-causing protein receptors and enzymes associated with conditions like cancer, malignancies, and inflammatory diseases .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid . .

Propiedades

IUPAC Name |

4-[(4-fluorophenyl)methoxy]-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO4/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJAJGCDFZQVTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001231937 | |

| Record name | 4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid | |

CAS RN |

113457-32-2 | |

| Record name | 4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113457-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Fluorophenyl)methoxy]-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001231937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

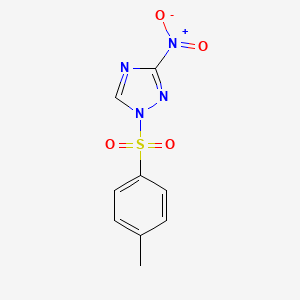

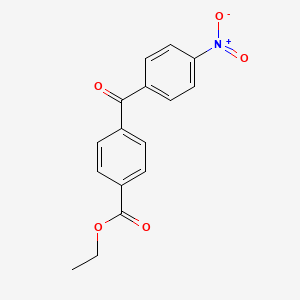

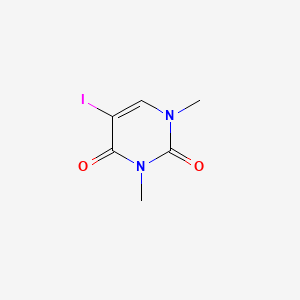

![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)

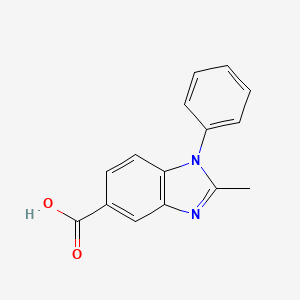

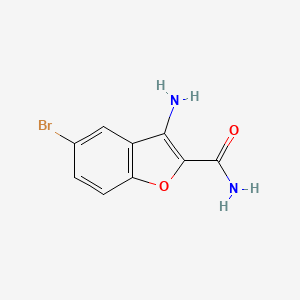

![4-[(3,5-Dichloropyridin-2-yl)oxy]phenol](/img/structure/B1298442.png)

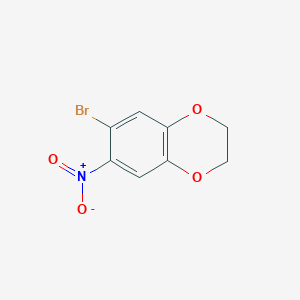

![Bis(benzo[d]thiazol-2-yl)methanone](/img/structure/B1298450.png)

![6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1298451.png)